molecular formula C19H20ClNOS B2679525 2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797876-55-1

2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2679525
CAS RN: 1797876-55-1
M. Wt: 345.89
InChI Key: KYWCHMGRRPGELH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis and Catalysis

Research has explored the reaction mechanisms and synthesis pathways involving compounds structurally related to 2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone. For instance, the reaction of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines catalyzed by BF3·Etherate has been studied, highlighting complex cyclization processes leading to dihydroindolo[1,2-c]quinazoline derivatives, which are of interest for their potential pharmacological properties and as intermediates in organic synthesis (Harano et al., 2007).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies have examined thiazole and thiadiazole derivatives for their corrosion inhibition performances on iron surfaces. These studies provide insights into the electronic properties of such molecules and their potential utility in protecting metals against corrosion, offering a basis for the development of new corrosion inhibitors that could be related to the structural framework of 2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone (Kaya et al., 2016).

Antimicrobial Activity

Compounds structurally similar to 2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone have been synthesized and evaluated for their antimicrobial activities. For example, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and its derivatives have shown potential as anti-inflammatory agents, indicating that the core structure may lend itself to bioactive properties (Karande & Rathi, 2017).

Molecular Docking and Drug Design

Molecular docking studies involving 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone have shed light on the compound's potential interactions with biological targets such as kinesin spindle protein (KSP), suggesting applications in drug discovery and development (ShanaParveen et al., 2016).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNOS/c20-17-9-5-4-8-16(17)14-19(22)21-11-10-18(23-13-12-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCHMGRRPGELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

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